beta-Estradiol 3-(beta-D-glucuronide) sodium salt

描述

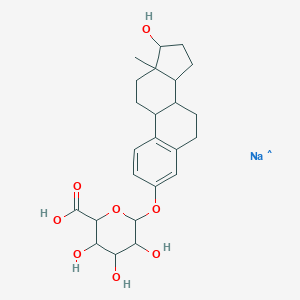

Beta-Estradiol 3-(beta-D-glucuronide) sodium salt: is a conjugated form of beta-estradiol, a major estrogen in the human body. This compound is formed by the attachment of glucuronic acid to beta-estradiol, enhancing its water solubility and facilitating its excretion from the body. It is commonly used in scientific research to study estrogen metabolism and its effects on various biological systems .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3-(beta-D-glucuronide) sodium salt typically involves the glucuronidation of beta-estradiol. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to the hydroxyl group at the C3 position of beta-estradiol . The reaction conditions generally include a buffered aqueous solution at a physiological pH, with the presence of cofactors and the enzyme.

Industrial Production Methods: Industrial production of this compound involves similar enzymatic processes but on a larger scale. The process is optimized for higher yields and purity, often involving recombinant expression of UDP-glucuronosyltransferase in microbial systems. The product is then purified using chromatographic techniques to achieve the desired quality .

化学反应分析

Glucuronidation Reaction and Kinetic Parameters

E23G is formed via the glucuronidation of β-estradiol at the 3-hydroxy position, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Key findings include:

Table 1: Kinetic Parameters of β-Estradiol 3-Glucuronidation

| Tissue | S₅₀ (µM) | Hill Coefficient (n) | Vₘₐₓ (nmol/min/mg) | Major UGT Isoforms Implicated |

|---|---|---|---|---|

| Rat Liver | 5.0 | 1.0 | 0.35 | UGT1A1, UGT1A7 |

| Rat Brain | 8.0 | 1.1 | 0.12 | Undetermined (non-UGT1A1) |

-

In the liver, recombinant UGT1A1 and UGT1A7 catalyze this reaction, while UGT2B isoforms show no activity .

-

Brain glucuronidation exhibits different kinetics (higher S₅₀) and lacks correlation with hepatic isoforms, suggesting tissue-specific UGT involvement .

Inhibition Studies

E23G synthesis and transport are modulated by endogenous compounds and pharmaceuticals:

Table 2: Inhibitors of β-Estradiol 3-Glucuronidation

| Inhibitor | Concentration | % Inhibition (Liver) | % Inhibition (Cerebellum) | Target UGT Isoform |

|---|---|---|---|---|

| Bilirubin | 5 µM | 20.5% | – | UGT1A1 |

| Bilirubin | 50 µM | – | 73.6% | Non-UGT1A1 |

| Serotonin | 10 mM | – | 98.8% | UGT1A6/1A7 |

| Acetaminophen | 10 mM | – | 74.5% | UGT1A6/1A7 |

-

Bilirubin shows weaker inhibition in the brain compared to the liver, confirming divergent isoform contributions .

-

Serotonin and acetaminophen significantly inhibit cerebellar glucuronidation, implicating UGT1A6/1A7 in neural metabolism .

Induction Studies

Enzyme inducers were tested for their effects on E23G synthesis:

Table 3: Induction of β-Estradiol 3-Glucuronidation by Xenobiotics

| Inducer | Tissue | Fold Change | Significance (p-value) |

|---|---|---|---|

| Phenobarbital | Striatum | 1.3× | <0.05 |

| Phenobarbital | Liver | 1.6× | <0.01 |

| Carbamazepine | Liver | 1.3× | <0.05 |

| β-Naphthoflavone | All regions | No change | N/A |

-

Phenobarbital induces hepatic glucuronidation via UGT1A1 upregulation but has minimal effects in the brain .

-

β-Naphthoflavone, a UGT1A6 inducer, fails to enhance E23G synthesis, further supporting non-canonical isoforms in neural tissue .

Transport Reactions

E23G acts as a substrate for multidrug resistance-associated protein 2 (MRP2/ABCC2):

Table 4: MRP2-Mediated Transport Parameters

| Parameter | Value | Experimental System |

|---|---|---|

| Kₘ (E23G) | 122 µM | Sf9 cells expressing MRP2 |

| IC₅₀ (vs. E217G) | 14.2 µM | Competitive inhibition |

-

E23G competitively inhibits the transport of β-estradiol 17-glucuronide (E217G), a cholestatic metabolite, with higher affinity (IC₅₀ = 14.2 µM) .

-

MRP2-mediated biliary excretion is critical for E23G clearance, reducing intracellular estrogenic activity .

Biological Implications

-

Tumorigenesis : E23G facilitates estrogen excretion, potentially lowering tissue levels of free 17β-estradiol and mitigating tumorigenic effects .

-

Neuroprotection : Glucuronidation in the brain may reduce oxidative stress by modulating local estrogen concentrations, though the exact UGT isoforms remain unidentified .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C24H32O8

- Molecular Weight : 448.51 g/mol

- CAS Number : 14982-12-8

- Purity : ≥98% (HPLC)

Pharmacological Applications

- Estrogen Metabolism Studies

-

Drug Transport Mechanisms

- Research indicates that E23G acts as a substrate for multidrug resistance-associated protein 2 (MRP2), providing insights into the transport mechanisms of drugs across cellular membranes. In vitro studies show that E23G can inhibit the transport of estradiol 17-(beta-D-glucuronide) (E217G), highlighting its potential role in drug-drug interactions and pharmacokinetics .

- Toxicological Assessments

Analytical Applications

- Biochemical Assays

- High-Throughput Screening

Case Study 1: Estrogen-Induced Tumorigenesis

A study investigated the metabolic deglucuronidation of estrogen conjugates in Syrian hamsters, revealing that E23G plays a role in generating free estrogens that could contribute to tumorigenesis. The findings emphasized the importance of glucuronidation in regulating estrogenic activity and potential carcinogenic risks associated with estrogen metabolites .

Case Study 2: Transport Inhibition Studies

In experiments using Sf9 cells expressing MRP2, E23G demonstrated competitive inhibition of E217G transport with an IC50 value of 14.2 μM, indicating its significant role as a substrate for MRP2. This research underscores the relevance of E23G in understanding drug resistance mechanisms and optimizing therapeutic strategies for conditions influenced by estrogen metabolism .

作用机制

The mechanism of action of beta-Estradiol 3-(beta-D-glucuronide) sodium salt involves its conversion back to free beta-estradiol by beta-glucuronidase enzymes in target tissues. Free beta-estradiol then binds to estrogen receptors, which are nuclear receptors that regulate gene transcription. This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and maintenance of reproductive tissues .

相似化合物的比较

- Beta-Estradiol 17-(beta-D-glucuronide) sodium salt

- Estriol 3-(beta-D-glucuronide) sodium salt

- Estradiol 3-sulfate

Comparison: Beta-Estradiol 3-(beta-D-glucuronide) sodium salt is unique in its specific glucuronidation at the C3 position, which influences its solubility and excretion profile. Compared to beta-Estradiol 17-(beta-D-glucuronide) sodium salt, it has different metabolic pathways and tissue distribution. Estriol 3-(beta-D-glucuronide) sodium salt, on the other hand, is derived from estriol, another estrogen, and has distinct biological activities .

生物活性

β-Estradiol 3-(β-D-glucuronide) sodium salt (E23G) is a glucuronidated metabolite of estradiol, known for its significant role in estrogen metabolism and transport. This compound is a noncholestatic regioisomer of β-Estradiol 17-(β-D-glucuronide) (E217G), which is important in various biological processes, particularly in relation to the multidrug resistance protein 2 (MRP2) and its implications in drug metabolism and transport.

- Chemical Name : β-Estradiol 3-(β-D-glucuronide) sodium salt

- CAS Number : 14982-12-8

- Molecular Formula : C20H24O9S

- Purity : ≥98% (HPLC)

- Solubility : Water-soluble at concentrations up to 10 mg/mL

E23G functions primarily as a substrate for MRP2, an ATP-binding cassette (ABC) transporter involved in the biliary excretion of various compounds. Studies indicate that E23G competes with E217G for MRP2-mediated transport, exhibiting an IC50 value of 14.2 μM for inhibiting E217G transport. It has also been shown to inhibit the transport of E217G through rat organic anion-transporting polypeptide 1 with a Ki value of 9.7 μM, indicating its role in modulating estrogen levels in systemic circulation .

In Vitro Studies

- Transport Inhibition : E23G has been characterized as a competitive inhibitor of E217G transport in Sf9 cells expressing MRP2. The inhibition suggests that E23G can influence the pharmacokinetics of estradiol by affecting its conjugation and excretion pathways .

- Cell Proliferation : Research indicates that glucuronidated estrogens may have differential effects on cell proliferation rates in estrogen-sensitive tissues. For example, low concentrations of estradiol metabolites can stimulate proliferation in breast cancer cells, suggesting a complex interplay between estrogen metabolism and cancer progression .

Case Studies

- A study involving human breast cancer cell lines demonstrated that the presence of E23G could alter the levels of active estradiol, potentially influencing tumor growth dynamics. This highlights the importance of understanding glucuronidation pathways in hormone-dependent cancers .

- Another investigation into the metabolic pathways of estradiol showed that resveratrol could inhibit enzymes responsible for converting estradiol into its glucuronidated forms, leading to increased levels of active estradiol and enhanced proliferation in certain breast cancer models .

Comparative Biological Activities

To better understand the biological activity of E23G, it is helpful to compare it with other related compounds:

| Compound | Role/Activity | IC50 (μM) | Km (μM) |

|---|---|---|---|

| β-Estradiol 17-(β-D-glucuronide) | Cholestatic agent; substrate for MRP2 | 14.2 | N/A |

| β-Estradiol 3-(β-D-glucuronide) | Noncholestatic; inhibits E217G transport | 14.2 | 122 |

| Estrone 3-(β-D-glucuronide) | Similar substrate properties; less studied | N/A | N/A |

属性

InChI |

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAKKUWGHXAGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585145 | |

| Record name | PUBCHEM_16219308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-12-8 | |

| Record name | PUBCHEM_16219308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-Estradiol 3-(β-D-glucuronide)sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。